molecular formula C8H8N2O4 B563322 4-Carboxy-3-nitrobenzylamine CAS No. 100466-28-2

4-Carboxy-3-nitrobenzylamine

Cat. No. B563322
M. Wt: 196.162
InChI Key: CAUXOWSYHOCERZ-UHFFFAOYSA-N
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Description

“4-Carboxy-3-nitrobenzylamine” is a chemical compound with the molecular formula C8H8N2O4 . It is categorized as a main product in chemical industries .


Molecular Structure Analysis

The molecular structure of “4-Carboxy-3-nitrobenzylamine” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI Key is CAUXOWSYHOCERZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of “4-Carboxy-3-nitrobenzylamine” is 417.2±40.0 °C, and its predicted density is 1.466±0.06 g/cm3 . The predicted pKa value is 1.76±0.25 .

Scientific Research Applications

  • 4-Nitrobenzyl carbamates, closely related to 4-Carboxy-3-nitrobenzylamine, are being investigated as triggers for bioreductive drugs, especially in conjunction with the E. coli B nitroreductase. These compounds undergo fragmentation upon reduction to release toxic amine-based toxins, which can be potentially used in targeted cancer therapy (Hay et al., 1999).

  • N,N-Dimethyl-4-nitrobenzylamine, another compound similar to 4-Carboxy-3-nitrobenzylamine, is an important intermediate in organic synthesis and finds applications in medicine, pesticides, and chemical industries (Wang Ling-ya, 2015).

  • Graphite powder and multiwalled carbon nanotubes (MWCNTs) have been successfully modified with 4-nitrobenzylamine. These modified materials can potentially be used in electrochemistry and nanotechnology applications (Wildgoose et al., 2005).

  • The crystal and molecular structures of compounds like N-phenyl-4-nitrobenzylamine provide valuable insights for designing new materials and drugs (Iwasaki et al., 1988).

  • 4-Nitrobenzylamine has been used in the synthesis and modification of macrocyclic tetraamines, which are potential chelating agents for medical applications (McMurry et al., 1992).

  • 4-Nitrobenzylamine derivatives have been explored as inhibitors for nucleoside transport proteins, suggesting potential pharmaceutical applications (Tromp et al., 2005).

properties

IUPAC Name

4-(aminomethyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUXOWSYHOCERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666462
Record name 4-(Aminomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy-3-nitrobenzylamine

CAS RN

100466-28-2
Record name 4-(Aminomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
MH Gelb, RH Abeles - Journal of medicinal chemistry, 1986 - ACS Publications
Derivatives of isatoic anhydride were prepared and tested as inhibitors of serine proteases. A number of isatoic anhydrides with positively charged substituentsirreversibly inactivated …
Number of citations: 31 pubs.acs.org

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